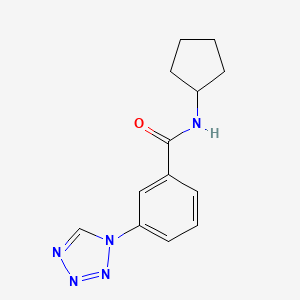
N-cyclopentyl-3-(tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-3-(tetrazol-1-yl)benzamide” is a chemical compound with the molecular formula C13H15N5O . It has an average mass of 257.291 Da and a monoisotopic mass of 257.127655 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of “N-cyclopentyl-3-(tetrazol-1-yl)benzamide” and similar compounds can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-3-(tetrazol-1-yl)benzamide” consists of a benzamide group substituted with a cyclopentyl group and a tetrazolyl group . The tetrazole ring is a five-membered aza compound with 6π electrons .Physical And Chemical Properties Analysis
“N-cyclopentyl-3-(tetrazol-1-yl)benzamide” is a light yellow powder and is odorless . It dissolves in water, acetonitrile, etc .Applications De Recherche Scientifique
Corrosion Inhibition :
- Benzamide derivatives like N-[(1H-tetrazol-5-yl)methyl]benzamide (BENZA-TET) have been studied for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. These compounds show varying degrees of inhibition efficiency dependent on concentration, immersion time, and temperature. BENZA-TET acts as a cathodic type inhibitor, suggesting its potential in corrosion protection applications (Elbakri et al., 2013).
Catalyst-Free Synthesis :
- Research into the catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives shows that these novel compounds can be created through 1,3-dipolar cycloaddition and subsequent rearrangement. This method is rapid and operates under mild conditions, highlighting its efficiency in synthesizing these derivatives (Liu et al., 2014).
Metal-Organic Frameworks for Hydrogen Storage :
- Tetrazolate-based ligands, such as 1,4-benzeneditetrazolate, have been utilized to form metal-organic frameworks. These frameworks demonstrate potential in hydrogen storage, exhibiting high surface areas and significant hydrogen storage capacities. This illustrates the applicability of tetrazolate-based compounds in developing materials for energy storage (Dinca et al., 2006).
Synthesis of Heterocyclic Compounds :
- Research has focused on synthesizing various heterocyclic compounds using benzamide derivatives. For example, the synthesis of tetrahydrobenzofurans and benzothiazoles demonstrates the versatility of these compounds in creating diverse chemical structures, which could have implications in pharmaceutical and materials science (Lévai et al., 2002).
Electrochemical Applications :
- The synthesis of benzothiazoles through TEMPO-catalyzed electrochemical C–H thiolation using tetrazole-based compounds has been explored. This method, being metal- and reagent-free, provides a novel approach to synthesizing benzothiazoles, which are important in pharmaceuticals and organic materials (Qian et al., 2017).
Propriétés
IUPAC Name |
N-cyclopentyl-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c19-13(15-11-5-1-2-6-11)10-4-3-7-12(8-10)18-9-14-16-17-18/h3-4,7-9,11H,1-2,5-6H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJRTQWAMYBVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


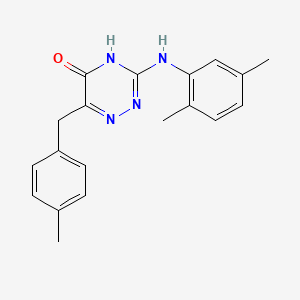
![2-Chloro-5-(5-chloropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2827475.png)
![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2827480.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)
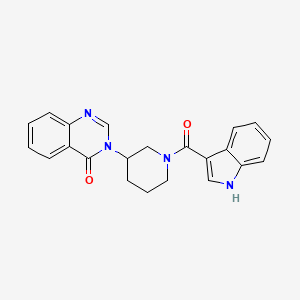
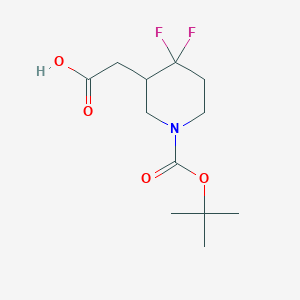
![2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2827485.png)
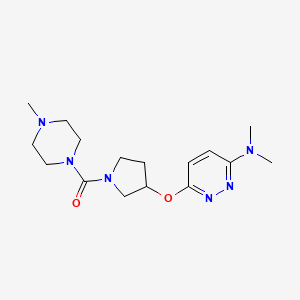
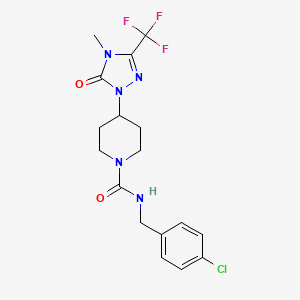
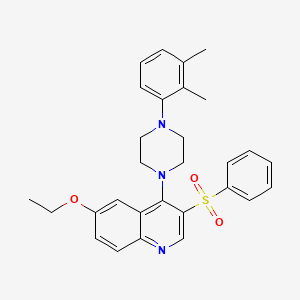
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2827492.png)
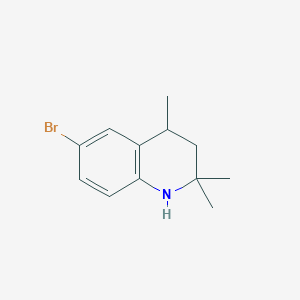
![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2827496.png)